

An In-depth Technical Guide to the Solubility Profile of Norbergenin

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Compound of Interest		
Compound Name:	Norbergenin	
Cat. No.:	B1204036	Get Quote

Introduction: **Norbergenin**, the O-demethylated derivative of bergenin, is a natural C-glucoside of 4-O-methylgallic acid with a range of reported biological activities, including antioxidant and immunomodulatory effects.[1] A comprehensive understanding of its solubility in various solvents is critical for researchers in pharmacology, natural product chemistry, and drug development. Solubility data informs everything from extraction and purification processes to the design of suitable formulations for in vitro and in vivo studies. This guide provides a detailed overview of **norbergenin**'s solubility, experimental protocols for its determination, and insights into its biological mechanisms of action.

Quantitative Solubility Profile

The solubility of **norbergenin**, like its parent compound bergenin, is influenced by solvent polarity, pH, and temperature. While extensive quantitative data for **norbergenin** is limited, available information and data from its close analogue, bergenin, provide valuable insights.

Norbergenin Solubility Data

Quantitative data for **norbergenin** is primarily available for complex solvent systems and Dimethyl Sulfoxide (DMSO).



Solvent System	Solubility	Notes
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.08 mg/mL (6.62 mM)	A common vehicle for in vivo studies.[1]
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (6.62 mM)	Cyclodextrin-based formulation to enhance aqueous solubility.
10% DMSO / 90% Corn Oil	≥ 2.08 mg/mL (6.62 mM)	A lipid-based vehicle.[1]
Dimethyl Sulfoxide (DMSO)	> 1 mM (~0.314 mg/mL)	The compound is readily soluble in this polar aprotic solvent.[2]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	Qualitative data indicates solubility in these common organic solvents.[3]

Comparative Solubility Data: Bergenin

Bergenin's physicochemical properties have been more extensively studied and can serve as a useful reference. Bergenin generally exhibits low aqueous solubility.[4] Its solubility in various buffers has been shown to be slight at 25°C but increases considerably at higher temperatures. [5][6]

Solvent / Condition	Solubility (mg/mL)	Temperature (°C)
Water	1.42	Not Specified
Buffer pH 1.0	1.29 ± 0.044	25
Buffer pH 3.0	1.08 ± 0.057	25
Buffer pH 5.0	1.22 ± 0.058	25
Buffer pH 1.0	8.76 ± 0.039	60
Buffer pH 3.0	6.75 ± 0.095	60
Buffer pH 5.0	7.80 ± 0.075	60



Data sourced from studies on bergenin.[5][6][7]

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like **norbergenin**, based on the widely used shake-flask method.[8][9]

Objective: To determine the saturation concentration of **norbergenin** in a specific solvent at a controlled temperature.

Materials:

- Norbergenin (high purity)
- Selected solvent (e.g., Water, Ethanol, DMSO, Phosphate Buffer)
- Thermostatic shaker or incubator
- Microcentrifuge or filtration apparatus (e.g., 0.22 μm syringe filters)
- Analytical balance
- Vials with screw caps
- Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

- Preparation: Add an excess amount of norbergenin solid to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time required may vary depending on the compound and solvent system.

Foundational & Exploratory



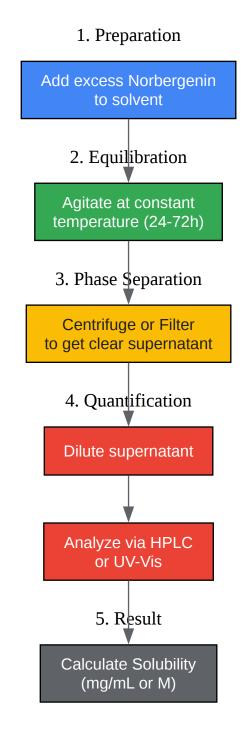


- Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:
 - Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
 - Filtration: Draw the supernatant through a chemically inert filter (e.g., PTFE) to remove any solid particulates.

· Quantification:

- Carefully take a precise aliquot of the clear, saturated supernatant.
- Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
- Analyze the concentration of norbergenin using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or moles/L (M).





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Workflow for Equilibrium Solubility Determination.

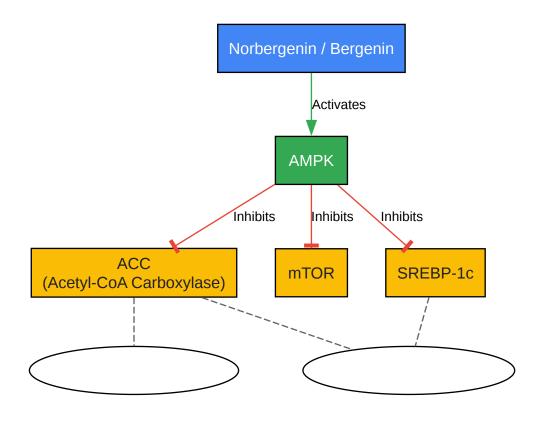
Relevant Signaling Pathways



Norbergenin and its parent compound bergenin have been reported to modulate several key cellular signaling pathways, which underlies their therapeutic potential.[10] One of the significant pathways is the AMP-activated protein kinase (AMPK) signaling cascade.

AMPK Signaling Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation generally shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Bergenin has been shown to inhibit hepatic fat deposition by activating the AMPK signaling pathway.[11] This activation can lead to downstream effects such as the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.



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AMPK signaling pathway modulated by **Norbergenin**/Bergenin.

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